1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol
Overview
Description
1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol is a triacylglycerol compound with the molecular formula C53H102O6 . It is composed of two palmitic acid molecules and one stearic acid molecule esterified to a glycerol backbone. This compound is commonly found in various natural fats and oils and is known for its unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid and stearic acid). The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions to accelerate the reaction rate. The process may also include purification steps such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Glycerol, palmitic acid, and stearic acid.
Transesterification: Methyl or ethyl esters of palmitic and stearic acids.
Scientific Research Applications
1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular lipid metabolism and membrane structure.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.
Mechanism of Action
The mechanism of action of 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol involves its interaction with cellular membranes and enzymes. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
1,2-Dipalmitoyl-3-stearoyl-rac-glycerol: Similar in structure but with different positional isomers.
1,3-Dipalmitoyl-2-oleoyl-glycerol: Contains oleic acid instead of stearic acid at the sn-2 position.
1,2-Dipalmitoyl-rac-glycerol: Lacks the stearic acid component.
Uniqueness: 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol is unique due to its specific combination of palmitic and stearic acids, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in various applications .
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJMBNGGFSPTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:0/18:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0043913 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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